Cas no 954373-94-5 (4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one)

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one is a hypervalent iodine(III) reagent characterized by its high electrophilicity and oxidative stability. The tetrafluoro substitution enhances its reactivity, making it particularly effective for selective oxidative transformations, including C–H functionalization and heteroatom couplings. Its crystalline solid form ensures ease of handling and storage, while the hydroxy group facilitates controlled reactivity in mild conditions. This compound is valuable in synthetic organic chemistry for its ability to mediate demanding oxidative processes with minimal byproduct formation. Its fluorinated structure also contributes to improved solubility in organic solvents, broadening its applicability in diverse reaction systems.
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one structure
954373-94-5 structure
商品名:4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
CAS番号:954373-94-5
MF:C7HF4IO3
メガワット:335.979128599167
MDL:MFCD09878829
CID:1986231
PubChem ID:23630528

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 化学的及び物理的性質

名前と識別子

    • 1-HYDROXY-4,5,6,7-TETRAFLUORO-1H-1LAMBDA3-BENZO[D][1,2]IODOXOL-3-ONE
    • 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
    • FIBA Tetrafluoro-IBA
    • 2-Iodoso-3,4,5,6-tetrafluorobenzoic acid
    • 1-Hydroxy-4,5,6,7-tetrafluoro-1-ioda(III)isobenzofuran-3(1H)-one
    • 1-Hydroxy-4,5,6,7-Tetrafluoro-1-oxo-1H-1l5-benzo[d][1,2]iodoxol-3-one
    • 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (ACI)
    • CS-B1695
    • CS-15310
    • 4,5,6,7-tetrafluoro-1-hydroxy-1lambda3,2-benziodoxol-3-one
    • AKOS030627501
    • 954373-94-5
    • MFCD09878829
    • MDL: MFCD09878829
    • インチ: 1S/C7HF4IO3/c8-2-1-6(12(14)15-7(1)13)5(11)4(10)3(2)9/h14H
    • InChIKey: ZJHDTMPJHPTADJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=C(C(=C(C=2F)F)F)F)I(O)O1

計算された属性

  • せいみつぶんしりょう: 335.891
  • どういたいしつりょう: 335.891
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 46.5

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-B1695-25mg
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
954373-94-5 97.32%
25mg
$99.0 2022-04-26
ChemScence
CS-B1695-250mg
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
954373-94-5 97.32%
250mg
$438.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067241-100mg
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
954373-94-5 97%
100mg
¥803.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067241-5g
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
954373-94-5 97%
5g
¥6999.00 2024-04-24
1PlusChem
1P00IMDD-5g
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
954373-94-5 97%
5g
$879.00 2024-04-19
Aaron
AR00IMLP-5g
4,5,6,7-Tetrafluoro-1-Hydroxy-1,2-Benziodoxole-3(1H)-One
954373-94-5 95%
5g
$786.00 2025-02-10
Aaron
AR00IMLP-250mg
4,5,6,7-Tetrafluoro-1-Hydroxy-1,2-Benziodoxole-3(1H)-One
954373-94-5 95%
250mg
$129.00 2025-02-10
1PlusChem
1P00IMDD-100mg
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
954373-94-5 97%
100mg
$102.00 2024-04-19
eNovation Chemicals LLC
D772663-100mg
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
954373-94-5 97%
100mg
$135 2025-02-20
ChemScence
CS-B1695-100mg
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
954373-94-5 97.32%
100mg
$263.0 2022-04-26

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C → rt
1.3 Reagents: Sodium bisulfite Solvents: Water ;  rt
1.4 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  pH 1 - 2, 0 °C
1.5 Reagents: Trifluoroacetic acid ,  Sodium periodate Solvents: Water ;  3 h, reflux; reflux → 35 °C
リファレンス
A unified photoredox-catalysis strategy for C(sp3)-H hydroxylation and amidation using hypervalent iodine
Li, Guo-Xing; Morales-Rivera, Cristian A.; Gao, Fang; Wang, Yaxin; He, Gang; et al, Chemical Science, 2017, 8(10), 7180-7185

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Trifluoroacetic acid ,  Water ;  3 h, reflux; reflux → rt
リファレンス
Tetrafluoro-IBA and-IBX: hypervalent iodine reagents
Richardson, Robert D.; Zayed, Jameel M.; Altermann, Sabine; Smith, Daniel; Wirth, Thomas, Angewandte Chemie, 2007, 46(34), 6529-6532

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one Raw materials

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one Preparation Products

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 関連文献

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-oneに関する追加情報

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (CAS No. 954373-94-5): A Versatile Fluorinated Reagent in Modern Organic Synthesis

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (CAS No. 954373-94-5) is a highly specialized fluorinated organic compound that has gained significant attention in recent years due to its unique chemical properties and broad applicability in synthetic chemistry. As researchers continue to explore efficient fluorination methods and green chemistry alternatives, this compound has emerged as a valuable tool for selective functionalization and mild oxidation reactions.

The molecular structure of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one features a benziodoxole core with four fluorine atoms strategically positioned on the aromatic ring, along with a hydroxyl group at position 1. This arrangement creates an interesting electronic environment that contributes to its reactivity profile. The compound's iodine(III) center makes it particularly useful for various oxidative transformations, while the tetrafluorinated backbone enhances its stability and influences its solubility properties.

In pharmaceutical research, 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one has found applications in the synthesis of fluorinated drug candidates. With the growing demand for fluorine-containing pharmaceuticals (currently representing about 20-25% of all drugs on the market), this reagent offers chemists a valuable tool for introducing fluorine atoms or fluorinated groups into target molecules. Its mild reaction conditions make it particularly attractive for working with sensitive substrates, addressing one of the key challenges in medicinal chemistry.

The compound's utility extends beyond pharmaceutical applications. In materials science, researchers have employed 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one for the modification of polymer surfaces and the synthesis of fluorinated organic electronic materials. The growing interest in organic semiconductors and fluorinated liquid crystals has further increased the relevance of this reagent in materials research.

One of the most searched topics related to this compound concerns its safety profile and handling precautions. While 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one is not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with any chemical reagent. Researchers frequently inquire about its storage conditions (typically recommended at 2-8°C under inert atmosphere) and solubility characteristics (showing good solubility in common organic solvents like dichloromethane and acetonitrile).

The synthesis and commercial availability of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one have been subjects of considerable interest. Several synthetic routes have been developed, with most starting from commercially available tetrafluorobenzene derivatives. The compound is now readily available from major chemical suppliers, with purity typically exceeding 95%. This accessibility has contributed to its growing adoption in both academic and industrial laboratories.

Recent advances in catalytic fluorination and hypervalent iodine chemistry have further highlighted the importance of compounds like 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. As the chemical community continues to seek atom-economical and environmentally friendly synthetic methods, this reagent's ability to participate in various transformations under mild conditions makes it particularly valuable. Its applications in C-H functionalization and selective oxidation reactions are currently active areas of research.

For researchers considering the use of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one, it's important to note that its reactivity can be finely tuned by adjusting reaction conditions. The compound has been successfully employed in both stoichiometric and catalytic quantities, depending on the specific transformation. Recent literature reports demonstrate its utility in heterocycle synthesis, natural product modification, and the preparation of fluorinated building blocks.

The future prospects for 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one appear promising, particularly in light of the pharmaceutical industry's continued focus on fluorine-containing compounds and the materials science community's interest in fluorinated functional materials. As synthetic methodologies continue to evolve, this compound is likely to find even broader applications in organic synthesis and materials chemistry.

In conclusion, 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (CAS No. 954373-94-5) represents an important addition to the toolbox of modern synthetic chemists. Its unique combination of fluorine substitution and hypervalent iodine reactivity makes it particularly valuable for a range of chemical transformations. As research in fluorine chemistry and sustainable synthesis continues to advance, this compound is well-positioned to play an increasingly significant role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.